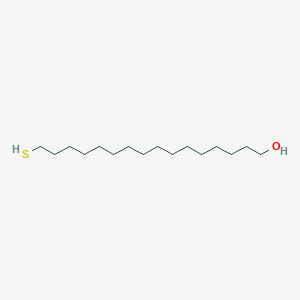

16-Mercapto-1-hexadecanol

概要

説明

16-Mercapto-1-hexadecanol: is an organic compound with the molecular formula C16H34OS . It is a long-chain alkanethiol with a hydroxyl group at one end and a thiol group at the other. This compound is known for its ability to form self-assembled monolayers on gold surfaces, making it valuable in various scientific and industrial applications .

作用機序

Target of Action

16-Mercapto-1-hexadecanol, also known as 16-MHD, primarily targets gold (Au) surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, which can be used for various applications, including the fixation of mutated DNA .

Mode of Action

The compound interacts with its target (Au surfaces) through a process known as self-assembly . This involves the formation of a monolayer of 16-MHD on the Au surface, which is then annealed (heated and cooled) to analyze its structure and mechanical properties . The process is influenced by incubation and annealing times, which affect surface coverage, height, and monolayer order .

Biochemical Pathways

It’s known that the compound plays a role in the self-assembly process, which is considered a key mechanism in the growth of biological systems from the molecular level to the nanoscale . This process is crucial for the development of DNA-based biosensors .

Pharmacokinetics

It’s known that the compound is a lipid and is a component of human serum . It has been shown to be generated in the liver by hydrolysis of 16-hydroxylated cholesterol .

Result of Action

The primary result of 16-MHD’s action is the formation of a self-assembled monolayer (SAM) on Au surfaces . This SAM can be used to fix mutated DNA, providing a platform for the development of DNA-based biosensors . Over-annealing can lead to fragmentation and desorption of the SAM structure due to alkane bond breaking .

Action Environment

The action of 16-MHD is influenced by environmental factors such as temperature. For instance, the annealing process, which is crucial for the formation and analysis of the SAM, involves heating and cooling . Over-annealing can lead to fragmentation and desorption of the SAM structure . Therefore, careful control of the environmental conditions is necessary to ensure the efficacy and stability of 16-MHD’s action.

生化学分析

Biochemical Properties

16-Mercapto-1-hexadecanol plays a significant role in biochemical reactions. It is used in the formation and structural characterization of polyfunctional organic monolayers

Cellular Effects

This compound has the potential to interact with cell membranes, leading to changes in permeability and influencing ion and molecule transportation

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules . Detailed information about its enzyme inhibition or activation, and changes in gene expression is currently lacking.

準備方法

Synthetic Routes and Reaction Conditions:

Synthesis from 1-Hexadecanol: One common method involves the reaction of 1-hexadecanol with thiourea followed by hydrolysis to yield 16-mercapto-1-hexadecanol.

Reduction of 16-Mercaptohexadecanal: Another method involves the reduction of 16-mercaptohexadecanal using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization .

化学反応の分析

Types of Reactions:

Oxidation: 16-Mercapto-1-hexadecanol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The thiol group can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alkanes.

Substitution: Esters, ethers.

科学的研究の応用

Chemistry:

Self-Assembled Monolayers: 16-Mercapto-1-hexadecanol is widely used to create self-assembled monolayers on gold surfaces, which are essential in surface chemistry and nanotechnology.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Protein Separation: The compound is used in the preparation of bifunctional nanoparticles for protein separation and purification.

Drug Delivery: It is explored for use in drug delivery systems due to its ability to form stable monolayers.

Industry:

Nanolithography: this compound is employed in nanolithography techniques for patterning surfaces at the nanoscale.

Corrosion Inhibition: It is used as a corrosion inhibitor in various industrial applications.

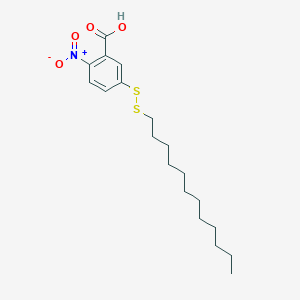

類似化合物との比較

1-Hexadecanol: Similar in structure but lacks the thiol group, making it less effective in forming self-assembled monolayers.

16-Mercaptohexadecanal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

16-Mercaptohexadecanoic Acid: Contains a carboxylic acid group, which alters its solubility and reactivity compared to 16-mercapto-1-hexadecanol.

Uniqueness: this compound is unique due to its dual functional groups (thiol and hydroxyl), which allow it to form stable monolayers on gold surfaces and participate in a wide range of chemical reactions .

特性

IUPAC Name |

16-sulfanylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUQGBJWKWOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396084 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114896-32-1 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

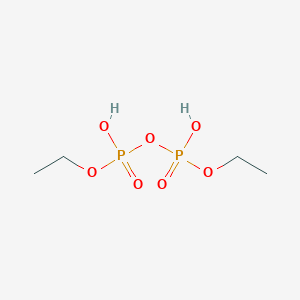

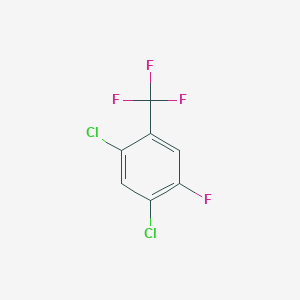

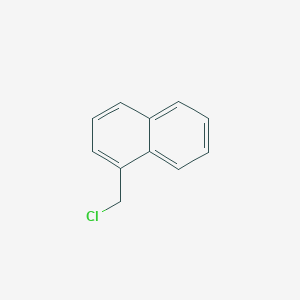

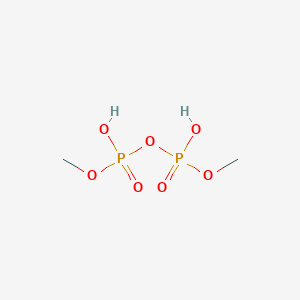

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16-Mercapto-1-hexadecanol interact with gold surfaces and what are the implications for biosensor development?

A: this compound (MHD) forms stable self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. [, ] This property is particularly valuable for biosensor applications. For instance, MHD SAMs can be further modified to immobilize biomolecules like DNA, paving the way for sensitive and selective biosensing platforms. []

Q2: How does the solvent used during SAM formation influence the properties of this compound monolayers?

A: Studies comparing chloroform and ethanol as solvents for MHD SAM formation reveal a significant impact on the resulting monolayer composition. [] Specifically, using chloroform leads to a higher incorporation of biotinylated thiols within mixed SAMs compared to ethanol. [] This finding highlights the importance of solvent selection in controlling the surface properties of MHD SAMs for applications like biosensing.

Q3: Can you elaborate on the use of this compound in studying protein-resistant surfaces?

A: this compound plays a crucial role in constructing well-defined surfaces for studying protein resistance. By varying the ratio of MHD to 16-mercapto-1-hexadecanoic acid in mixed SAMs, researchers can systematically control surface charge. [] These platforms are valuable for investigating how surface charge influences the effectiveness of protein-resistant coatings like those based on poly(ethylene glycol) grafted polymers. []

Q4: What insights have been gained into the interaction of HCl with hydroxylated surfaces using this compound SAMs?

A: this compound SAMs provide a model system for studying gas-surface interactions. Molecular beam scattering experiments using MHD SAMs have revealed that HCl molecules exhibit a range of behaviors upon collision, including impulsive scattering, thermal accommodation, and trapping through hydrogen bonding with surface hydroxyl groups. [] This research contributes to a fundamental understanding of gas adsorption and energy transfer at interfaces.

Q5: What are the analytical techniques commonly employed to characterize this compound SAMs and their modifications?

A5: A combination of surface-sensitive techniques is essential for characterizing MHD SAMs. These include:

- Quartz Crystal Microbalance with Dissipation monitoring (QCM-D): Used to monitor real-time mass changes during SAM formation and subsequent biomolecule immobilization. []

- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states within the SAM. []

- Atomic Force Microscopy (AFM): Enables high-resolution imaging of SAM morphology and measurement of mechanical properties like adhesion and elasticity. []

- External Reflection-Absorption Fourier Transform Infrared Spectroscopy (ER-FTIR): Offers insights into the chemical bonding and orientation of molecules within the SAM. []

- Time-of-Flight Secondary Mass Spectrometry (TOF-SIMS): Useful for analyzing the molecular composition and distribution of components within the SAM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)